DL-Ethionine as a Methionine Adenosyltransferase (MAT) Substrate and Inhibitor Compared to Methionine and Selenomethionine
DL-Ethionine acts as both a substrate and a competitive inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for synthesizing the universal methyl donor S-adenosylmethionine (SAM). In a study using Friend erythroleukemic cell gamma isozyme, L-ethionine exhibited a substrate Km of 30 µM and a competitive inhibition Ki of 150 µM against methionine [1]. This compares to a methionine Km of 10.6 µM for the same enzyme [1]. In another comparative study with rat liver MAT, L-ethionine and L-selenomethionine were evaluated; while specific numerical values are not extracted from the provided text, the study confirms their role as competitive substrates with distinct affinities [2]. Furthermore, ethionine has been identified as an effective inhibitor of SAM formation, with a reported Ki of 4.9 mM, compared to a Ki of 2.4 mM for trifluoromethionine, another methionine analog [3].
| Evidence Dimension | Inhibition of Methionine Adenosyltransferase (MAT) |
|---|---|
| Target Compound Data | Ki = 4.9 mM |
| Comparator Or Baseline | Trifluoromethionine Ki = 2.4 mM |
| Quantified Difference | Ethionine Ki is 2.5 mM higher (less potent inhibitor in this system) |
| Conditions | In vitro assay using rat liver methionine adenosyltransferase |
Why This Matters
This data quantifies DL-ethionine's specific ability to interfere with SAM synthesis, a central pathway in cellular methylation, and distinguishes its inhibitory potency from other methionine analogs, guiding precise dosing for biochemical studies.
- [1] Cox, R., et al. (1984). Synthesis of S-adenosylethionine by the gamma isozyme of methionine adenosyltransferase from Friend erythroleukemic cells. Cancer Research, 44(11), 4938-4941. View Source
- [2] Pan, F., & Tarver, H. (1967). Comparative studies on methionine, selenomethionine, and their ethyl analogues as substrates for methionine adenosyltransferase from rat liver. Archives of Biochemistry and Biophysics, 119(1), 429-434. View Source
- [3] Chou, T.-C., & Lombardini, J. B. (1969). Inhibition of S-adenosylmethionine formation by analogues of methionine. Archives of Biochemistry and Biophysics, 129(1), 217-226. View Source
